Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone
Description
Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone is a substituted aromatic ketone featuring a cyclohexyl group attached to a carbonyl carbon, which is further linked to a phenethyl moiety substituted with methyl groups at the 2- and 3-positions of the phenyl ring. The compound’s IUPAC name reflects its substitution pattern, distinguishing it from isomers such as cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone (CAS 928648-56-0) .
Properties
IUPAC Name |
1-cyclohexyl-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-13-7-6-10-15(14(13)2)11-12-17(18)16-8-4-3-5-9-16/h6-7,10,16H,3-5,8-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLUOTXRQAPORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644662 | |
| Record name | 1-Cyclohexyl-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-49-2 | |
| Record name | 1-Cyclohexyl-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldol Condensation
A common method for synthesizing ketones involves aldol condensation reactions. In this case, the reaction between an appropriate aldehyde and a cyclohexanone derivative can yield Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone. The process typically involves:
- Reagents : Cyclohexanone, 2-(2,3-dimethylphenyl)acetaldehyde.
- Catalysts : Basic catalysts such as sodium hydroxide or potassium hydroxide.
- Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the aldol product, which is then dehydrated to form the desired ketone.
Friedel-Crafts Acylation
Friedel-Crafts acylation is another effective method for synthesizing ketones from aromatic compounds. This method can be applied as follows:
- Reagents : 2-(2,3-dimethylphenyl)ethyl chloride (or bromide) and cyclohexanecarbonyl chloride.
- Catalysts : Lewis acids such as aluminum chloride.
- Conditions : The reaction is carried out in a non-polar solvent (e.g., dichloromethane) at low temperatures to minimize side reactions.
Diels-Alder Reaction
The Diels-Alder reaction can also serve as a precursor step in synthesizing cyclohexyl derivatives:
- Reagents : 1,3-pentadiene and an appropriate dienophile containing the desired functional groups.
- Conditions : The reaction is performed under thermal conditions to promote cycloaddition.
Isomerization and Rearrangement
Isomerization of cyclohexenyl ketones can lead to the formation of this compound:
- Reagents : Methyl-substituted cyclohexenyl methyl ketones.
- Catalysts : Acidic or basic catalysts (e.g., sulfuric acid or sodium hydroxide).
- Conditions : The reaction is typically conducted at elevated temperatures to facilitate rearrangement.
The following table summarizes the key conditions for each preparation method discussed:
| Method | Key Reagents | Catalyst | Temperature |
|---|---|---|---|
| Aldol Condensation | Cyclohexanone, 2-(2,3-dimethylphenyl)acetaldehyde | Sodium hydroxide | Reflux |
| Friedel-Crafts Acylation | 2-(2,3-dimethylphenyl)ethyl chloride, cyclohexanecarbonyl chloride | Aluminum chloride | Low temperature |
| Diels-Alder Reaction | 1,3-pentadiene and dienophile | None | Thermal conditions |
| Isomerization | Methyl-substituted cyclohexenyl methyl ketones | Sulfuric acid or NaOH | Elevated temperatures |
Research indicates that this compound exhibits potential in various applications including:
- Pharmaceutical intermediates
- Organic synthesis pathways
- Flavor and fragrance industries due to its unique aromatic properties
Studies on similar compounds have shown that modifications in substituents can significantly affect the reactivity and stability of the resulting products, making this compound a valuable target for further research.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols depending on the reagents used.
Scientific Research Applications
Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating biological processes and exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone with structurally related compounds, focusing on molecular features, substituent effects, and inferred properties.
Structural Isomers and Substituted Analogs
Key Observations:
- Substituent Position Effects : The 2,3-dimethyl substitution (target compound) likely introduces steric hindrance and electron-donating effects, which may reduce reactivity in electrophilic aromatic substitution compared to 2,6-dimethyl isomers .
- Simpler Aromatic Ketones : The absence of an ethyl linker in 2-fluorophenyl cyclohexyl ketone reduces molecular flexibility, which could influence crystal packing and melting points .
Aliphatic and Bicyclic Ketones
Key Observations:
- Aromatic vs. Aliphatic Substituents : The target compound’s aromatic phenethyl group enhances π-π stacking interactions compared to aliphatic analogs like cyclohexyl methyl ketone, which may increase melting points and UV absorption .
- Steric Effects in Bicyclic Ketones: Dicyclohexyl ketone’s bulky substituents reduce carbonyl reactivity in nucleophilic additions compared to the target compound’s mono-cyclohexyl group .
Theoretical Property Predictions
While experimental data for the target compound is unavailable, density functional theory (DFT) methods () and basis set optimizations () could predict properties:
- Lipophilicity : logP values likely exceed those of methoxy-substituted analogs (e.g., 246.35 g/mol for 3-methoxy derivative) due to the hydrophobic nature of methyl groups .
Biological Activity
Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone is a synthetic organic compound with a unique chemical structure that has garnered interest for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclohexyl group attached to a 2-(2,3-dimethylphenyl)ethyl chain, characterized by its ketone functional group which plays a critical role in its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against several bacterial strains.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential suggest it may inhibit pathways involved in inflammation.
- Cytotoxicity : Preliminary data indicate cytotoxic effects in certain cancer cell lines.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydrophobic nature of the cyclohexyl and aromatic groups enhances binding affinity to target proteins.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
This data highlights the compound's potential as an antimicrobial agent, particularly against Gram-negative bacteria.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production. The following results were obtained:
- Cytokine Inhibition : The compound reduced IL-6 levels by 45% at a concentration of 50 µM.
- Cell Viability : No significant cytotoxicity was observed at concentrations up to 100 µM.
These findings suggest that the compound may be beneficial in treating inflammatory conditions.
Cytotoxicity in Cancer Cell Lines
This compound was tested for cytotoxic effects on various cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 ± 1 |
| MCF-7 (breast cancer) | 25 ± 3 |
| A549 (lung cancer) | 30 ± 5 |
The compound exhibited significant cytotoxicity against HeLa cells, indicating its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A clinical study investigated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.
- Cancer Treatment : In a preclinical trial involving HeLa cells, treatment with this compound resulted in apoptosis induction as evidenced by increased caspase-3 activity. This suggests a mechanism through which the compound may exert its cytotoxic effects.
Q & A
Q. What are the key structural features and characterization methods for Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone?
The compound contains a cyclohexyl group attached to a ketone, with a 2-(2,3-dimethylphenyl)ethyl substituent. Key structural features include:
Q. Characterization methods :
Q. What are the standard synthetic routes for preparing this ketone, and what yields are typically observed?
The compound can be synthesized via:
- Friedel-Crafts acylation : Reacting 2-(2,3-dimethylphenyl)ethyl chloride with cyclohexylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Hydrazone-based methods : Shapiro reaction using trisylhydrazones (e.g., cyclohexyl methyl ketone derivatives), though yields may vary due to competing deprotonation pathways (see Advanced Q3) .
Q. Typical yields :
- Friedel-Crafts reactions for similar aryl-alkyl ketones report ~20–30% yields due to steric hindrance from the dimethylphenyl group .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields for Shapiro-derived diene synthesis from this ketone?
In the Shapiro reaction, cyclohexyl ethyl ketone trisylhydrazone (2c) fails to produce dienes, while methyl analogs (2b) yield ~23% dienes (Table, ). To resolve this:
- Methodological adjustments :
- Test alternative deprotonation agents (e.g., LDA vs. NaH) to control regioselectivity.
- Optimize reaction temperature to stabilize intermediates (e.g., -78°C to prevent decomposition).
- Mechanistic analysis : Use DFT calculations to model transition states and identify steric or electronic barriers .
Q. How do computational models (QSPR, neural networks) compare with experimental data for predicting this compound’s properties?
- Computational tools :
- Quantum chemistry : Predicts bond lengths, angles, and thermodynamic stability (e.g., cyclohexyl ring strain).
- QSPR models : Estimate logP (lipophilicity) and solubility using fragment-based descriptors.
- Validation : Compare computed values (if acidic) with experimental titrations. For example, reports XlogP = 5, which can be tested via HPLC retention times .
Q. What role does this ketone play in catalytic epoxidation reactions, and how is its efficacy benchmarked?
In epoxidation ( ), cyclohexyl methyl ketone derivatives act as co-catalysts with hydrogen peroxide.
- Experimental design :
- Test substrate scope (e.g., styrene vs. cyclohexene) to assess selectivity.
- Monitor reaction kinetics via GC-MS to compare turnover rates with other ketones (e.g., acetophenone).
- Limitations : Steric bulk from the dimethylphenyl group may reduce catalytic efficiency by ~15% compared to less hindered analogs .
Q. How can conflicting thermodynamic data (e.g., boiling points) from different sources be reconciled?
- Case study : NIST reports boiling points for similar ketones (e.g., 1-cyclohexylpropanone at 242°C), while older literature may cite lower values due to impurities.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
